3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Coupling Reaction: The brominated indole and the thiazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Oxidized derivatives of the indole ring
Reduction: Reduced forms of the carbonyl group
Substitution: Substituted indole derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the interactions of indole and thiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with indole and thiazole moieties have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with various enzymes, receptors, or DNA. The bromine atom may enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the bromine atom, which may result in different biological activities.
3-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.
3-(4-bromo-1H-indol-1-yl)-N-(1,3-oxazol-2-yl)propanamide: Has an oxazole ring instead of a thiazole ring, which may affect its chemical and biological properties.
Uniqueness
The presence of both the bromine-substituted indole ring and the thiazole ring in 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H12BrN3OS |
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Molecular Weight |
350.24 g/mol |
IUPAC Name |
3-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19) |
InChI Key |
ROLCJHWVOAUEKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br |
Origin of Product |
United States |
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